Sartorypyrone A -

Sartorypyrone A

Catalog Number: EVT-3163463
CAS Number:
Molecular Formula: C28H40O5
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sartorypyrone A is a diterpene lactone.
Sartorypyrone A is a natural product found in Aspergillus tsunodae and Aspergillus felis with data available.
Classification

Sartorypyrone A belongs to the class of polyketides, specifically categorized under meroterpenoids due to its hybrid nature combining polyketide and terpenoid structures. This classification highlights its complex biosynthetic origin, involving multiple enzymatic pathways.

Synthesis Analysis

The synthesis of sartorypyrone A involves a series of enzymatic reactions encoded by a specific biosynthetic gene cluster (BGC) identified in A. fumigatus. The primary components of this BGC include:

  • Polyketide Synthase Genes: These genes are responsible for the initial polyketide backbone formation.
  • Tailoring Enzymes: Additional enzymes modify the polyketide structure to yield the final product.

The heterologous expression system developed in Aspergillus nidulans allows researchers to express these genes and produce sartorypyrone A in a controlled environment. Key parameters for successful synthesis include:

  • Gene Refactoring: Adjusting gene sequences to optimize expression levels.
  • Cultivation Conditions: Specific growth media and environmental conditions (temperature, pH) that enhance metabolite production .
Molecular Structure Analysis

The molecular formula for sartorypyrone A is C24H20N4O5C_{24}H_{20}N_{4}O_{5}, indicating a complex structure with multiple functional groups. The compound features:

  • Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Carbonyl Groups: Present in ester or amide forms, essential for its biological activity.
  • Chiral Centers: Implying potential stereoisomerism that may influence its pharmacological properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been utilized to elucidate its structure, confirming the presence of specific functional groups and their spatial arrangements .

Chemical Reactions Analysis

Sartorypyrone A is involved in various chemical reactions that underscore its biological activity:

  1. Antibacterial Reactions: Demonstrated efficacy against Gram-positive bacteria, including multidrug-resistant strains. Sartorypyrone A exhibits synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
  2. Biofilm Inhibition: It significantly reduces biofilm formation in bacterial cultures, which is crucial for treating persistent infections .
  3. Enzymatic Interactions: Sartorypyrone A acts as an inhibitor of NADH-fumarate reductase, impacting metabolic pathways within target organisms .

These reactions highlight its potential as a therapeutic agent in combating resistant bacterial strains.

Mechanism of Action

The mechanism by which sartorypyrone A exerts its effects involves several key interactions:

  • Inhibition of Enzymatic Pathways: By targeting specific enzymes like NADH-fumarate reductase, sartorypyrone A disrupts metabolic processes critical for bacterial survival.
  • Disruption of Cell Membrane Integrity: The compound may interact with bacterial membranes, leading to increased permeability and subsequent cell lysis.
  • Synergistic Effects with Antibiotics: By enhancing the activity of existing antibiotics, sartorypyrone A can potentially lower required dosages and reduce side effects .
Physical and Chemical Properties Analysis

Sartorypyrone A possesses distinct physical and chemical properties:

  • Appearance: Typically isolated as a white solid.
  • Solubility: Soluble in organic solvents, reflecting its hydrophobic character.
  • Melting Point: Specific melting point data may vary depending on purity but generally indicates stability under standard conditions.

Analytical techniques such as Infrared Spectroscopy (IR) have revealed characteristic absorption bands associated with aromatic compounds and carbonyl functionalities, further confirming its structural integrity .

Applications

Sartorypyrone A has several promising applications in scientific research and medicine:

  1. Antibacterial Agent: Its significant antibacterial activity makes it a candidate for developing new treatments against resistant bacterial infections.
  2. Biological Research Tool: As a model compound for studying fungal secondary metabolism and biosynthetic pathways, it aids in understanding complex natural product synthesis.
  3. Pharmaceutical Development: Potential use in drug formulation aimed at enhancing antibiotic efficacy or targeting specific metabolic pathways in pathogens .
Biosynthesis Pathways & Natural Production Contexts

Biogenetic Origins in Neosartorya fischeri Ecosystems

Sartorypyrone A is a meroditerpenoid secondary metabolite primarily biosynthesized by the thermotolerant ascomycete fungus Neosartorya fischeri (teleomorph of Aspergillus fischerianus). This species thrives in compost-rich soils, decaying plant matter, and self-heating habitats exceeding 37°C, where it competes ecologically through secondary metabolite production [5] [9]. The compound belongs to the larger chemical class of pyrone-meroterpenoids, characterized by a polyketide-derived γ-pyrone core fused to a diterpenoid side chain. Genomic analyses reveal that Sartorypyrone A production occurs via a dedicated biosynthetic gene cluster (BGC) in N. fischeri, activated under nutrient-limited conditions or environmental stress [3] [7]. This BGC exhibits subtelomeric positioning—a genomic region associated with enhanced evolutionary plasticity and secondary metabolite diversification in fungi [3]. Ecological studies indicate Sartorypyrone A likely functions as a chemical defense agent against microbial competitors or as a signaling molecule regulating fungal development in densely colonized substrates [7] [9].

Table 1: Key Terpene Classes in Fungal Secondary Metabolism

Terpene ClassCarbon AtomsBiosynthetic PrecursorsRepresentative Scaffolds
MonoterpenesC10GPPLimonene, Pinene
SesquiterpenesC15FPPFarnesene, Bisabolene
DiterpenesC20GGPPTaxadiene, Rosane
MeroditerpenesC20+polyketideGGPP + Malonyl-CoASartorypyrone A, Andrastin

Enzymatic Mechanisms in Meroditerpene Synthesis

The biosynthesis of Sartorypyrone A involves sequential enzymatic catalysis integrating polyketide and terpenoid pathways:

  • Polyketide Synthase (PKS) Assembly: A type I iterative PKS utilizes malonyl-CoA to construct the triketide γ-pyrone core (1,3,6,8-tetrahydroxynaphthalene derivative). This involves Claisen condensation, ketoreduction, and aromatization steps analogous to fungal melanin pathways [4].
  • Terpenoid Backbone Formation: The cytosolic mevalonate (MVA) pathway generates geranylgeranyl diphosphate (GGPP) from acetyl-CoA. Key enzymes include HMG-CoA reductase (rate-limiting step) and GGPP synthase, which catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [1].
  • Prenyltransferase-Catalyzed Coupling: A soluble prenyltransferase (e.g., AnaPT-like enzyme) attaches GGPP to the C3 position of the pyrone core via electrophilic alkylation. This step establishes the meroterpenoid skeleton and exhibits strict regioselectivity [5].
  • Oxidative Modifications: Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups and catalyze ring closures. For Sartorypyrone A, a CYP-mediated epoxidation of the geranylgeranyl chain followed by intramolecular cyclization forms the characteristic pyran ring [1] [4].
  • Tailoring Reactions: Dehydrogenases (e.g., short-chain dehydrogenase/reductase SDR) and acetyltransferases (e.g., AnaAT homologs) finalize the structure through oxidation, reduction, or acylation steps [5] [8].

Table 2: Key Enzymes in Sartorypyrone A Biosynthesis

Enzyme ClassGene SymbolFunctionCofactorsKinetic Parameters (Km)
Polyketide SynthasesypAγ-Pyrone core synthesisMalonyl-CoA, NADPH~50 µM (malonyl-CoA)
Geranylgeranyl Diphosphate SynthasesypBGGPP formationIPP, DMAPP156 µM (DMAPP)*
PrenyltransferasesypCPyrone-GGPP couplingGGPP, pyrone232 µM (pyrone)*
Cytochrome P450sypDOxidative cyclizationO₂, NADPH12–85 µM (substrate)
AcetyltransferasesypEO-AcetylationAcetyl-CoA96 µM (acetyl-CoA)*

* Representative values from homologous enzymes in N. fischeri [5]

Regulatory Factors in Fungal Secondary Metabolite Production

Sartorypyrone A biosynthesis is governed by multilayered regulatory networks responsive to environmental and cellular cues:

  • Epigenetic Regulation: Histone modifications directly control BGC expression. H3K4 methylation and H3K9/K27 acetylation activate the Sartorypyrone A cluster, while heterochromatin formation by histone methyltransferase (ClrD) or deacetylases (HdaA) silences it. DNA methyltransferase (DmtA)-mediated CpG methylation further modulates cluster accessibility [3] [7].
  • Transcriptional Control: The pathway-specific Zn(II)₂Cys₆ transcription factor (e.g., sypR) binds palindromic promoter sequences (5′-TCGN₅GCA-3′) within the BGC. Global regulators include:
  • Velvet Complex: Composed of VeA, VelB, and LaeA, integrates light signals with secondary metabolism. LaeA acts as a nuclear methyltransferase erasing repressive H3K9me3 marks [3] [7].
  • Nutrient-Sensing Pathways: Nitrogen limitation activates AreA transcription factor, derepressing secondary metabolite clusters. Carbon catabolite repression mediated by CreA downregulates Sartorypyrone A under high glucose [7].
  • Environmental Stimuli:
  • Oxidative Stress: Reactive oxygen species (ROS) induce Sartorypyrone A production via the AP-1-like transcription factor SrrA [9].
  • pH Signaling: PacC/Rim101 pathway alkaline pH-responsive regulators repress acidic metabolite BGCs but can activate neutral/alkaline pathways like Sartorypyrone A [3].
  • Quorum Sensing: Farnesol-type quorum sensors at high cell density stimulate meroterpenoid production through G-protein-coupled receptors [7].

Table 3: Regulatory Elements Influencing Sartorypyrone A Biosynthesis

Regulator TypeKey FactorsMode of ActionEnvironmental Trigger
Pathway-Specific TFSypR (Zn(II)₂Cys₆)Binds cluster gene promoters; recruits RNA pol IISubstrate availability
Chromatin RemodelerLaeA (methyltransferase)Erases H3K9me3 repressive marksLight/dark cycles
HdaA (deacetylase)Silences clusters via histone deacetylationHigh nutrient status
Global TFAreANitrogen metabolite derepressionNitrogen limitation
PacCpH-dependent gene expressionAmbient pH ≥7
Velvet complex (VeA/VelB)Nuclear translocation; complex formationRedox stress, temperature

Properties

Product Name

Sartorypyrone A

IUPAC Name

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1

InChI Key

VDURTFXVMLMCFA-GISJPLNESA-N

SMILES

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O

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